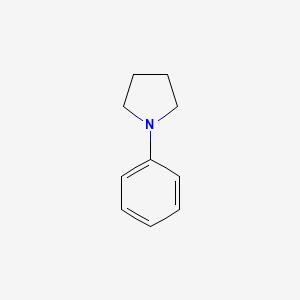

1-Phenylpyrrolidine

Übersicht

Beschreibung

1-Phenylpyrrolidine is an organic compound with the molecular formula C₁₀H₁₃N. It consists of a pyrrolidine ring substituted with a phenyl group at the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenylpyrrolidine can be synthesized through several methods, including:

Copper-Catalyzed Ullmann Type N-Arylation: This method involves the reaction of iodobenzene with pyrrolidine in the presence of a copper(I) salt and a ligand such as N-(4-thiazolylmethyl)morpholine N-oxide.

Chan-Evans-Lam Coupling: This method uses copper(II) as a catalyst and aryl boronic acid in methanol under mild conditions.

Reductive Amination: This method involves the reaction of an aromatic aldehyde with pyrrolidine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Chemischer Reaktionen

1-Phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted phenylpyrrolidines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Intermediate Applications 1-Phenylpyrrolidine is used as an intermediate for flooding intestinal coccidiosis and flooding Xiao NET .

- Synthesis of Novel Phenylpyrrolidine Derivative: A novel phenylpyrrolidine derivative, Compound 1, has been synthesized and studied for its potential as a prodrug for cognitive function improvement in ischemic brain injury . Compound 1 is potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate .

Compound 1 Studies

- In silico predictions: In silico methods predicted the pharmacological efficacy and possible safety of Compound 1 in rat models .

- Neuroprotective features: In silico data showed neuroprotective features of Compound 1, which were further supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures . Compound 1 exhibited a neuroprotective effect against glutamate-treated cortical neurons isolated from newborn Wistar rats, with the maximum protective effect observed at 50 µM, increasing the cell survival rate by 37% after exposure to 50 µM glutamate .

- Blood-brain barrier: Studies checked whether Compound 1 could cross the blood–brain barrier in intact and ischemic animals .

- Behavioral Improvement: Compound 1 improved animal behavior in both intact and ischemic rats, leading to a significant anxiety reduction and activity escalation, which may lead to cognitive function improvement and decrease the severity of depression . Compound 1 has better neurotropic activity than piracetam, as it reduces the immobility time and improves the number of center sector crossings and vertical activity . In addition, compound 1 reduced the time in the light compartment .

- Neurological Deficit Reduction: Compound 1 significantly reduced the neurological deficit and improved neurological symptom regression, exploratory behavior, and anxiety .

- Safety: Compound 1 has a low toxicity score and is safe if administered intravenously and intraperitoneally .

Safety and Hazards

This compound has the following hazards identification :

- Harmful if swallowed.

- Harmful in contact with skin.

- Causes skin irritation.

- Causes serious eye irritation.

Wirkmechanismus

The mechanism of action of 1-Phenylpyrrolidine involves its interaction with various molecular targets and pathways. It is believed to modulate neuronal activity by interacting with neurotransmitter receptors and ion channels. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpyrrolidine can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound without the phenyl group.

N-Methylpyrrolidine: A methyl-substituted derivative.

Phenylpiperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

1-Phenylpyrrolidine (1-PP) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is a bicyclic compound featuring a pyrrolidine ring substituted with a phenyl group. The synthesis of 1-PP typically involves the reaction of phenylacetaldehyde with proline or its derivatives, leading to various structural analogs that exhibit differing biological activities .

Biological Activities

1. Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as novel androgen receptor (AR) antagonists, particularly in the context of castration-resistant prostate cancer (CRPC). A series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were synthesized and evaluated for their ability to inhibit AR activity. One compound demonstrated significant antitumor effects in mouse xenograft models, outperforming traditional treatments like bicalutamide .

| Compound | AR Binding Affinity | Antitumor Efficacy |

|---|---|---|

| Compound 54 | High | Potent against CRPC model |

| Bicalutamide | Moderate | Partial suppression |

2. Antifibrotic Activity

In another study, phenylpyrrolidine-based analogs were investigated for their antifibrotic properties. These compounds were designed to mimic pirfenidone, a drug used to treat idiopathic pulmonary fibrosis (IPF). The analogs were tested on lung fibroblasts derived from IPF patients and exhibited low toxicity while lacking antifibrotic activity. This suggests that they could serve as pharmacological tools for further studies into the mechanisms underlying fibrotic diseases .

The biological activities of this compound are mediated through various mechanisms:

- Androgen Receptor Modulation : The structural modifications in the pyrrolidine ring significantly influence the binding affinity and antagonistic activity towards AR, making these compounds promising candidates for prostate cancer therapy .

- Cellular Viability Assays : In vitro assays using WST-1 reagent have shown that certain derivatives of 1-PP can modulate cellular viability without inducing toxicity, which is crucial for therapeutic applications .

Case Studies

Case Study 1: Prostate Cancer Treatment

A detailed investigation into the efficacy of 3-hydroxy derivatives of this compound revealed their potential as effective AR antagonists in CRPC models. The study demonstrated that these compounds could significantly reduce tumor growth in xenograft models compared to standard therapies .

Case Study 2: Pulmonary Fibrosis

Another study focused on the evaluation of phenylpyrrolidine derivatives in lung fibroblast cultures. The results indicated that while some analogs retained key physical properties of pirfenidone, they did not exhibit the expected antifibrotic effects, highlighting the complexity of drug action in fibrotic diseases .

Eigenschaften

IUPAC Name |

1-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQQJMHXZCMNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193963 | |

| Record name | 1-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-21-3 | |

| Record name | 1-Phenylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.